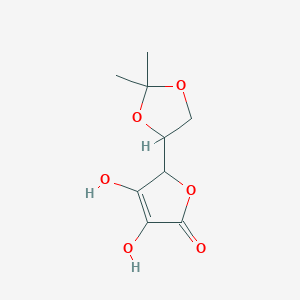

5,6-O-Isopropylidene-L-ascorbic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,7,10-11H,3H2,1-2H3/t4-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXUQBFHDHCZAD-MHTLYPKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(=C(C(=O)O2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)[C@@H]2C(=C(C(=O)O2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Antioxidant Properties of 5,6-O-Isopropylidene-L-ascorbic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-O-Isopropylidene-L-ascorbic acid is a synthetic derivative of L-ascorbic acid (Vitamin C), engineered for enhanced stability. By protecting the C5 and C6 hydroxyl groups, this modification mitigates the rapid oxidation that limits the therapeutic and commercial applications of L-ascorbic acid. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, drawing upon existing literature for L-ascorbic acid and its derivatives. This document synthesizes available data on its free-radical scavenging capabilities, presents generalized experimental protocols for its assessment, and illustrates the key signaling pathways likely influenced by this stabilized antioxidant. It is important to note that while the antioxidant potential of this compound is widely acknowledged, specific quantitative data from direct in-vitro antioxidant assays are limited in publicly accessible literature. Much of the data presented herein is based on the well-established antioxidant profile of L-ascorbic acid and comparative studies of its derivatives.

Introduction

L-ascorbic acid is a potent, water-soluble antioxidant that plays a crucial role in protecting biological systems from oxidative stress. However, its inherent instability in the presence of oxygen, light, and heat poses significant challenges for its formulation in pharmaceutical and cosmetic products. The synthesis of this compound addresses this limitation by introducing a protective isopropylidene group, thereby enhancing its shelf-life and potential for sustained therapeutic action. This modification is not expected to significantly alter the core antioxidant mechanism, which is centered on the enediol moiety of the ascorbic acid structure. This guide will delve into the antioxidant characteristics of this stabilized derivative.

Antioxidant Mechanism of Action

The antioxidant activity of L-ascorbic acid and its derivatives, including this compound, is primarily attributed to its ability to donate electrons to neutralize a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This process is summarized in the following diagram:

Caption: General mechanism of ascorbic acid as a free radical scavenger.

Quantitative Antioxidant Data

Direct quantitative data for this compound from standardized antioxidant assays is not extensively available in the peer-reviewed literature. The following table provides a comparative summary of typical antioxidant values for L-ascorbic acid, which serves as a benchmark for its derivatives. It is anticipated that this compound would exhibit comparable, if not slightly modulated, antioxidant activity due to its structural similarity.

| Antioxidant Assay | L-ascorbic acid (Reference) | This compound | Reference |

| DPPH Radical Scavenging Activity (IC50) | ~3-5 µg/mL | Data not available | [1][2] |

| ABTS Radical Scavenging Activity (IC50) | ~5-10 µg/mL | Data not available | |

| Ferric Reducing Antioxidant Power (FRAP) | High | Data not available | |

| Oxygen Radical Absorbance Capacity (ORAC) | High | Data not available |

Note: The IC50 values for L-ascorbic acid can vary depending on the specific experimental conditions. The absence of data for this compound highlights a gap in the current research literature.

Experimental Protocols for Antioxidant Assays

The following are generalized protocols for common in-vitro antioxidant assays. These methodologies would require optimization for the specific analysis of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

Caption: Generalized workflow for the DPPH antioxidant assay.

Methodology:

-

Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl), Methanol, this compound, L-ascorbic acid (as a positive control).

-

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare a series of dilutions of the test compound and L-ascorbic acid in methanol.

-

Add the DPPH solution to each dilution of the sample and the control.

-

Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of % inhibition against concentration.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Methodology:

-

Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), this compound, L-ascorbic acid (as a positive control).

-

Procedure:

-

Prepare the FRAP reagent.

-

Prepare various concentrations of the test compound and L-ascorbic acid.

-

Add the FRAP reagent to the sample and control solutions.

-

Incubate the mixture at a specified temperature (e.g., 37°C).

-

Measure the absorbance of the resulting blue-colored solution at approximately 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant (e.g., FeSO₄ or Trolox).

-

Cellular Antioxidant Mechanisms and Signaling Pathways

Caption: Inferred Nrf2 signaling pathway activation by ascorbic acid derivatives.

The stabilization of L-ascorbic acid in the form of this compound may lead to more sustained intracellular levels of the active compound, potentially resulting in a more prolonged activation of the Nrf2 pathway and enhanced cytoprotective effects.

Conclusion and Future Directions

This compound is a promising and stable derivative of L-ascorbic acid with significant antioxidant potential. Its enhanced stability makes it an attractive candidate for various applications in the pharmaceutical and cosmetic industries. However, there is a clear need for further research to quantify its antioxidant activity using a range of standardized assays and to elucidate its specific interactions with cellular signaling pathways. Future studies should focus on generating direct comparative data against L-ascorbic acid and other derivatives to fully characterize its antioxidant profile and therapeutic potential.

References

molecular structure of 5,6-O-Isopropylidene-L-ascorbic acid

An In-depth Technical Guide to 5,6-O-Isopropylidene-L-ascorbic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic derivative of L-ascorbic acid, commonly known as Vitamin C. It is formed by the protection of the C-5 and C-6 hydroxyl groups of ascorbic acid through the formation of a cyclic ketal with acetone. This structural modification imparts significantly greater stability to the molecule, particularly against oxidation, compared to its parent compound.[1][2] This enhanced stability makes it a valuable intermediate in the synthesis of other ascorbic acid derivatives and a more robust compound for use in various research, pharmaceutical, and cosmetic applications.[1][2] Its primary roles include acting as a stable form of Vitamin C, a versatile chiral building block for organic synthesis, and a potent antioxidant.[1][3][4]

Molecular Structure and Identification

The fundamental structure of this compound consists of the γ-lactone ring of ascorbic acid fused with a 1,3-dioxolane ring formed by the isopropylidene protecting group.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2H-furan-5-one[1] |

| CAS Number | 15042-01-0[1][2] |

| Molecular Formula | C₉H₁₂O₆[1][2] |

| Molecular Weight | 216.19 g/mol [1][2][5][6] |

| InChI | 1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,7,10-11H,3H2,1-2H3/t4-,7+/m0/s1[6] |

| SMILES | CC1(C)OC--INVALID-LINK--[C@H]2OC(=O)C(O)=C2O |

References

- 1. Buy (+)-5,6-O-Isopropylidene-L-ascorbic acid | 15042-01-0 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (+)-5,6-O-Isopropylidene-L-ascorbic acid | 15042-01-0 [chemicalbook.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. L-Ascorbic acid, 5,6-O-(1-methylethylidene)- | C9H12O6 | CID 54691418 - PubChem [pubchem.ncbi.nlm.nih.gov]

(+)-5,6-O-Isopropylidene-L-ascorbic acid CAS number and identification

An In-depth Technical Guide to (+)-5,6-O-Isopropylidene-L-ascorbic acid

Introduction

(+)-5,6-O-Isopropylidene-L-ascorbic acid, also known as L-Ascorbic acid acetonide, is a synthetic derivative of L-ascorbic acid (Vitamin C).[1][2] This modification, where an isopropylidene group protects the 5- and 6-hydroxyl groups of ascorbic acid, enhances the compound's stability and solubility in certain solvents compared to its parent molecule.[1] These characteristics make it a valuable intermediate in organic synthesis and a subject of interest for various applications, including cosmetics and pharmaceuticals.[1][3] This guide provides a comprehensive overview of its identification, properties, synthesis, and applications for researchers and drug development professionals.

Identification and Physicochemical Properties

The key identification and physicochemical properties of (+)-5,6-O-Isopropylidene-L-ascorbic acid are summarized in the table below.

| Property | Value | References |

| CAS Number | 15042-01-0 | [1][4][5] |

| Synonyms | 5,6-O-Isopropylidene-L-ascorbic acid, L-Ascorbic acid acetonide | [1][2][4][5] |

| Molecular Formula | C₉H₁₂O₆ | [1][4][5] |

| Molecular Weight | 216.19 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 210 °C (decomposes) | [4][6] |

| Optical Rotation | [α]¹⁹/D +25.3°, c = 1 in H₂O; [α]²⁰/D +8 to +12°, c = 5 in MeOH | [1][4] |

| Purity | ≥ 98% | [1][4] |

| Solubility | Soluble in DMSO (100 mg/mL) | [7] |

| Storage | 2-8°C, keep dry | [1][4][5] |

Spectroscopic Data

The structural confirmation of (+)-5,6-O-Isopropylidene-L-ascorbic acid is typically achieved through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR data reveals characteristic peaks for the protons in the molecule. For example, a publication reported the following shifts: δ: H-4(4.714-4.708,d,1H), H-5(4.282-4.241,dt,1H), H-6(4.118-4.079,t,1H), H-6(3.901-3.864,t,1H), CH₃(1.255,s,6H), 2-OH(11.302,s,1H), 3-OH(8.489,s,1H). The peaks for the hydroxyl groups were observed to be exchangeable with D₂O.[8]

-

¹³C NMR spectral data is also available for this compound.[9]

-

-

Infrared (IR) Spectroscopy : IR spectra are available and can be used to identify the functional groups present in the molecule.[10]

-

Mass Spectrometry (MS) : Mass spectrometry data confirms the molecular weight of the compound. One study reported a mass-to-charge ratio (m/z) of 215 (MH-).[8]

Experimental Protocols: Synthesis

Several methods for the synthesis of (+)-5,6-O-Isopropylidene-L-ascorbic acid have been reported. The general principle involves the acid-catalyzed reaction of L-ascorbic acid with an acetone source.

Protocol 1: Synthesis using Acetone and 2,2-Dimethoxypropane

This method utilizes 2,2-dimethoxypropane as both a reagent and a water scavenger.

Materials:

-

L-ascorbic acid (16 g)

-

Acetone (80 ml)

-

2,2-dimethoxypropane (18.8 ml)

-

Hydrogen chloride (gas)

Procedure:

-

A mixture of L-ascorbic acid, acetone, and 2,2-dimethoxypropane is stirred for 15 minutes at room temperature.[11]

-

Hydrogen chloride gas is slowly bubbled through the reaction mixture over 5 minutes.[11]

-

The mixture is then stirred for an additional hour at room temperature.[11]

-

Approximately half of the acetone is removed under reduced pressure.[11]

-

The mixture is cooled in an ice bath to induce precipitation.[11]

-

The resulting precipitate is filtered and washed with cold acetone (30 ml) to yield the product.[11]

Protocol 2: Synthesis using Dry Acetone and Hydrogen Chloride

This is a more direct acetalization method.

Materials:

-

L-ascorbic acid (0.528 g, 0.003 moles)

-

Dry distilled acetone (50 mL)

-

Dry hydrogen chloride (gas)

-

n-hexane (20 mL)

Procedure:

-

L-ascorbic acid is placed in a flask with dry distilled acetone.[3]

-

A rapid stream of dry hydrogen chloride gas is bubbled through the mixture, followed by stirring for 20 minutes.[3]

-

n-hexane (20 mL) is added, and the mixture is stirred further and then chilled in an ice-water bath.[3]

-

The supernatant is decanted. The precipitate is washed with an acetone-hexane mixture (3:7 v/v), stirred, cooled, and the supernatant is again extracted.[3]

Protocol 3: Synthesis using Acetone and Fuming Sulfuric Acid

This industrial method uses a strong acid catalyst.

Materials:

-

L-ascorbic acid (176.1 g, 1.0 mole)

-

Acetone (557.8 g, 9.6 moles)

-

28% fuming sulfuric acid (54.3 g, 0.2 moles)

Procedure:

-

Under a nitrogen atmosphere, acetone is cooled to -5 °C.[12]

-

Fuming sulfuric acid is added dropwise to the cooled acetone.[12]

-

L-ascorbic acid is then added to the mixture.[12]

-

The reaction is allowed to proceed at -5 °C for 17 hours.[12]

-

The product is collected by filtration and washed with cold acetone.[12]

Visualizations

Applications and Biological Relevance

(+)-5,6-O-Isopropylidene-L-ascorbic acid serves as a more stable form of Vitamin C, making it suitable for various applications where the lability of L-ascorbic acid is a concern.

-

Cosmetic Formulations : Due to its enhanced stability and antioxidant properties, it is a valuable ingredient in skincare products.[1] It is recognized for its ability to promote collagen synthesis, which can help improve skin texture and reduce the appearance of aging.[1]

-

Pharmaceutical Industry and Research : This compound is used as a crucial intermediate in the synthesis of other bioactive molecules.[1] The selective protection of the 5- and 6-hydroxyl groups allows for chemical modifications at other positions of the ascorbic acid molecule.[13] Simple derivatives of L-ascorbic acid have shown potential antioxidant, antitumor, and immunostimulant activities.[13] Some studies have also investigated its derivatives for cytostatic effects against malignant tumor cells.[14]

-

Antioxidant Properties : As a derivative of L-ascorbic acid, it retains antioxidant capabilities, which are associated with the electron-rich enediol portion of the lactone ring.[2][13] This allows it to act as a radical scavenger.[13]

Conclusion

(+)-5,6-O-Isopropylidene-L-ascorbic acid is a key derivative of Vitamin C with significant utility in both research and commercial applications. Its improved stability over the parent compound makes it an attractive option for cosmetic formulations and a versatile building block in the synthesis of complex pharmaceutical agents. The well-established synthesis protocols and clear physicochemical profile facilitate its use by researchers and professionals in the field of drug development and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mjs.um.edu.my [mjs.um.edu.my]

- 4. 5,6-Isopropylidene- L -ascorbic acid 98 15042-01-0 [sigmaaldrich.com]

- 5. This compound | 15042-01-0 | MI03487 [biosynth.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. iijls.com [iijls.com]

- 9. (+)-5,6-O-Isopropylidene-L-ascorbic acid(15042-01-0) 13C NMR spectrum [chemicalbook.com]

- 10. (+)-5,6-O-Isopropylidene-L-ascorbic acid(15042-01-0) IR Spectrum [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. Synthesis routes of this compound [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis, structural studies, and cytostatic evaluation of 5,6-di-O-modified L-ascorbic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Shelf Life and Storage of 5,6-O-Isopropylidene-L-ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-O-Isopropylidene-L-ascorbic acid, a synthetic derivative of L-ascorbic acid (Vitamin C), offers enhanced stability, making it a compound of interest in pharmaceutical and cosmetic research and development. This technical guide provides a comprehensive overview of the shelf life and optimal storage conditions for this compound. It details recommended storage parameters for both solid and solution forms, outlines its degradation kinetics and pathways, and provides adaptable experimental protocols for stability assessment. This guide is intended to equip researchers and drug development professionals with the necessary information to ensure the integrity and efficacy of this compound in their work.

Introduction

This compound is a derivative of L-ascorbic acid where the hydroxyl groups at the 5 and 6 positions are protected by an isopropylidene group. This modification enhances the molecule's stability against oxidation compared to its parent compound, L-ascorbic acid[1]. Despite this increased stability, proper storage and handling are crucial to maintain its purity and activity over time. This guide synthesizes available data on the stability and storage of this compound and provides a framework for its experimental stability evaluation.

Shelf Life and Storage Conditions

The shelf life of this compound is highly dependent on its physical state (solid powder or in solution) and the storage environment (temperature, humidity, and light exposure).

Solid Form (Powder)

In its solid, crystalline form, this compound is relatively stable. However, to ensure long-term integrity, specific storage conditions are recommended by various suppliers.

| Storage Temperature | Recommended Shelf Life | Supplier/Source |

| -20°C | 3 years | MedchemExpress[2] |

| 2-8°C | 2 years | MedchemExpress[2] |

| 2-8°C | Not specified | Sigma-Aldrich |

It is imperative to store the solid compound in a tightly sealed container to protect it from moisture, as it is moisture-sensitive.

In Solution

The stability of this compound is significantly reduced when in solution. The choice of solvent and the storage temperature are critical factors in determining its shelf life.

| Solvent | Storage Temperature | Recommended Shelf Life | Supplier/Source |

| Various Solvents | -80°C | 6 months | MedchemExpress[2][3] |

| Various Solvents | -20°C | 1 month | MedchemExpress[2][3] |

For preparation of stock solutions, it is advised to use anhydrous solvents and to store them in airtight containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Stability Profile and Degradation

pH-Dependent Stability

The stability of this compound in aqueous solutions is pH-dependent. The primary degradation pathway in aqueous media is the hydrolysis of the isopropylidene acetal group, which is catalyzed by both acidic and basic conditions[1]. This hydrolysis reverts the compound to L-ascorbic acid, which is then susceptible to further oxidation.

Thermal Degradation

Thermal degradation of this compound generally follows pseudo-first-order kinetics. The rate of degradation increases with temperature. The primary thermal degradation pathway involves the cleavage of the isopropylidene group, followed by the oxidation of the resulting diol and subsequent decomposition of the lactone ring[1]. The activation energy for this process has been estimated to be in the range of 30-50 kJ/mol[1].

Photostability

While more stable than L-ascorbic acid, this compound can still undergo degradation upon exposure to light, particularly UV radiation. Photodegradation can lead to oxidation and other complex reactions. Therefore, it is recommended to protect the compound and its solutions from light.

Experimental Protocols for Stability Assessment

To ensure the quality and establish the shelf life of this compound in specific formulations, it is essential to perform stability studies. These typically involve forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation (or stress testing) is conducted to identify potential degradation products and to demonstrate the specificity of the analytical method. The following are general protocols adapted from guidelines for pharmaceutical substances and may require optimization for this compound. The goal is to achieve 5-20% degradation of the active substance.

-

Acid Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an appropriate base (e.g., 0.1 M sodium hydroxide), and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent.

-

Add an equal volume of 0.1 M sodium hydroxide.

-

Incubate at a controlled temperature (e.g., room temperature or 40°C) for a defined period, monitoring the degradation.

-

At each time point, withdraw an aliquot, neutralize it with an appropriate acid (e.g., 0.1 M hydrochloric acid), and dilute for analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound.

-

Add a solution of hydrogen peroxide (e.g., 3% v/v).

-

Incubate at room temperature for a defined period, protected from light.

-

At each time point, withdraw an aliquot and dilute for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C).

-

At specified time intervals, withdraw samples, dissolve them in a suitable solvent, and analyze.

-

-

Photodegradation:

-

Expose a solution of this compound and a sample of the solid powder to a controlled light source (e.g., a photostability chamber with a combination of fluorescent and UV lamps).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples at appropriate time intervals.

-

Caption: Workflow for forced degradation studies.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products. The following is a suggested starting point for method development, based on common practices for ascorbic acid and its derivatives.

-

Chromatographic Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5-3.0 with phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 245 nm.

-

Column Temperature: 25-30°C.

-

-

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Degradation Pathway

The primary degradation of this compound begins with the hydrolysis of the isopropylidene group to yield L-ascorbic acid. Subsequently, the degradation follows the known pathways of L-ascorbic acid.

Caption: Degradation pathway of the compound.

Conclusion

This compound offers improved stability over L-ascorbic acid, yet its integrity is dependent on appropriate storage and handling. As a solid, it should be stored at refrigerated to sub-zero temperatures in a dry, dark environment. In solution, its shelf life is significantly shorter, and storage at -80°C is recommended for long-term use. The primary degradation route is hydrolysis of the protective group, followed by oxidation of the ascorbic acid core. For researchers and developers, conducting forced degradation studies and employing a validated stability-indicating HPLC method are essential for ensuring the quality and determining the shelf life of this compound in their specific applications.

References

Potential Research Applications of 5,6-O-Isopropylidene-L-ascorbic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-O-Isopropylidene-L-ascorbic acid, a synthetic derivative of L-ascorbic acid (Vitamin C), offers enhanced stability and lipophilicity, making it a valuable tool in various research and development applications. By protecting the C5 and C6 hydroxyl groups, this modification prevents the rapid oxidation that limits the utility of its parent compound. This technical guide explores the core research applications of this compound, focusing on its utility as a stable antioxidant, its role in anticancer research, and its function as a versatile building block in organic synthesis. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are provided to facilitate its practical application in the laboratory.

Introduction

L-ascorbic acid is a vital antioxidant and enzymatic cofactor with a broad spectrum of biological activities. However, its inherent instability and hydrophilic nature present significant challenges in formulation and targeted delivery. This compound emerges as a chemically modified alternative that circumvents these limitations. The isopropylidene group imparts increased stability against oxidation and enhances its solubility in organic solvents, thereby broadening its applicability in both biological and chemical research.[1] This guide serves as a comprehensive resource for researchers looking to leverage the unique properties of this compound.

Physicochemical Properties and Synthesis

The key physicochemical properties of this compound are summarized in the table below, highlighting its advantages over L-ascorbic acid for specific research applications.

| Property | This compound | L-ascorbic acid |

| Molecular Formula | C₉H₁₂O₆ | C₆H₈O₆ |

| Molecular Weight | 216.19 g/mol | 176.12 g/mol |

| Appearance | White to off-white crystalline powder | White to light-yellow crystalline powder |

| Melting Point | ~210 °C (decomposes) | ~190 °C (decomposes) |

| Solubility | Soluble in methanol, DMSO, and other organic solvents; sparingly soluble in water. | Freely soluble in water; sparingly soluble in ethanol; insoluble in ether, chloroform, benzene. |

| Stability | Significantly more stable to oxidation in air and light. | Prone to rapid oxidation, especially in solution and in the presence of light, heat, and metal ions. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of L-ascorbic acid with acetone in the presence of an acid catalyst. This reaction protects the vicinal diol at the C-5 and C-6 positions.

Research Applications

Antioxidant Studies

The enhanced stability of this compound makes it an excellent candidate for studying the antioxidant effects of vitamin C in various experimental systems without the confounding factor of rapid degradation.[2] It can be used in cell-based assays to investigate the mechanisms of oxidative stress and the protective effects of antioxidants.

Anticancer Research

High-dose vitamin C has been investigated as a potential anticancer agent, and this compound serves as a more stable prodrug form for such studies.[2] Its increased lipophilicity may also facilitate its transport across cellular membranes. Research applications include evaluating its cytotoxic effects on various cancer cell lines and investigating its influence on signaling pathways involved in cancer progression, such as the Hypoxia-Inducible Factor-1 (HIF-1) pathway.

Organic Synthesis and Drug Development

This compound is a valuable chiral building block in organic synthesis. The protection of the C5 and C6 hydroxyl groups allows for selective modification of the hydroxyl groups at the C2 and C3 positions. This facilitates the synthesis of a wide range of ascorbic acid derivatives with potential applications as prodrugs, antiviral agents, and other bioactive molecules.

Experimental Protocols

Synthesis of this compound

Materials:

-

L-ascorbic acid

-

Acetone (anhydrous)

-

2,2-Dimethoxypropane

-

Hydrogen chloride (gas) or another suitable acid catalyst

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend L-ascorbic acid in anhydrous acetone.

-

Add 2,2-dimethoxypropane to the suspension.

-

Stir the mixture at room temperature.

-

Slowly bubble hydrogen chloride gas through the mixture for a few minutes.

-

Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, evaporate approximately half of the acetone under reduced pressure using a rotary evaporator.

-

Cool the concentrated mixture in an ice bath to induce precipitation.

-

Collect the white precipitate by filtration and wash with cold acetone.

-

Dry the product under vacuum to yield this compound.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells challenged with a free radical generator.

Materials:

-

Human hepatocarcinoma (HepG2) cells or other suitable cell line

-

96-well black, clear-bottom tissue culture plates

-

DCFH-DA solution

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) or another peroxyl radical initiator

-

Quercetin (as a standard)

-

This compound test solution

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader

Procedure:

-

Seed HepG2 cells into a 96-well plate and grow to confluence.

-

Wash the cells with PBS.

-

Treat the cells with various concentrations of this compound or quercetin standard in culture medium containing DCFH-DA.

-

Incubate the plate at 37°C for 1 hour.

-

Wash the cells with PBS.

-

Add the ABAP solution to induce oxidative stress.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence emission at set intervals for 1 hour.

-

Calculate the area under the curve and compare the inhibition of DCF formation by the test compound to the vehicle control.

References

- 1. Intracellular ascorbate enhances hypoxia-inducible factor (HIF)-hydroxylase activity and preferentially suppresses the HIF-1 transcriptional response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in the design of ascorbic acid derivative-mediated drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Protocol for the Dissolution of 5,6-O-Isopropylidene-L-ascorbic acid for Cell Culture Applications

Introduction

5,6-O-Isopropylidene-L-ascorbic acid is a derivative of L-ascorbic acid (Vitamin C) with a protective isopropylidene group, which enhances its stability and solubility in certain solvents.[1][2] This modification makes it a more stable alternative to L-ascorbic acid for use in cell culture, where the parent compound can be prone to rapid oxidation.[3][4] This document provides a detailed protocol for the preparation of stock solutions of this compound for use in various cell culture-based assays. The primary solvent for initial dissolution is Dimethyl Sulfoxide (DMSO), a common solvent for cell culture applications.

Solubility Data

The solubility of this compound in various solvents is a critical factor for its application in cell culture. The following table summarizes the key solubility information for in vitro applications.

| Solvent | Concentration | Molar Equivalent | Notes |

| DMSO | 100 mg/mL | 462.56 mM | Ultrasonic treatment is required to achieve this concentration.[5] |

Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol details the steps for preparing a 100 mM stock solution of this compound in DMSO.

Materials:

-

This compound (powder)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

-

Ultrasonic water bath

-

Vortex mixer

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 21.62 mg of the compound (Molecular Weight: 216.19 g/mol ).

-

Initial Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of cell culture grade DMSO to achieve a final concentration of 100 mM. For 21.62 mg, add 1 mL of DMSO.

-

Sonication: To aid dissolution, place the tube in an ultrasonic water bath.[5] Sonicate for 10-15 minutes, or until the powder is completely dissolved. The solution should be clear.

-

Vortexing: After sonication, vortex the solution for 30 seconds to ensure homogeneity.

-

Sterile Filtration (Optional but Recommended): For critical applications, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This will remove any potential microbial contaminants.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]

Workflow for Preparing Stock Solution

Caption: Workflow for preparing a stock solution of this compound.

Dilution to Working Concentration

For cell culture experiments, the concentrated stock solution must be further diluted in the appropriate cell culture medium to the desired final or "working" concentration.

Procedure:

-

Thawing: Thaw a single aliquot of the 100 mM stock solution at room temperature.

-

Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 100 µM, you would add 10 µL of the 100 mM stock solution.

-

Addition to Medium: Aseptically add the calculated volume of the stock solution to the pre-warmed cell culture medium.

-

Mixing: Gently mix the medium by swirling or pipetting up and down to ensure even distribution of the compound.

-

Immediate Use: It is recommended to use the freshly prepared medium containing this compound immediately for treating cells. The stability of ascorbic acid and its derivatives in aqueous solutions can be limited.[3]

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling DMSO and the powdered compound.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

-

Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Conclusion

This protocol provides a reliable method for dissolving and preparing this compound for use in cell culture experiments. The enhanced stability of this derivative compared to L-ascorbic acid makes it a valuable tool for researchers investigating the biological effects of Vitamin C in vitro. Adherence to aseptic techniques and proper storage procedures is crucial for maintaining the integrity and efficacy of the compound.

References

- 1. Buy (+)-5,6-O-Isopropylidene-L-ascorbic acid | 15042-01-0 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ascorbate in Cell Culture [sigmaaldrich.com]

- 4. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Preparation of 5,6-O-Isopropylidene-L-ascorbic Acid Stock Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-O-Isopropylidene-L-ascorbic acid is a synthetic derivative of L-ascorbic acid (Vitamin C). The isopropylidene group protects the hydroxyl groups at the 5 and 6 positions, enhancing the molecule's stability and lipophilicity compared to its parent compound. This modification makes it a valuable tool in various research applications, particularly in studies involving oxidative stress and as a more stable precursor for L-ascorbic acid delivery in cellular and in vivo models. Proper preparation of stock solutions is critical to ensure experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Data Presentation

Solubility Profile

This compound exhibits good solubility in a range of organic solvents.[1][2] Its solubility in aqueous solutions is limited. For research purposes, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions for in vitro studies.

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | 100 mg/mL[3] | 462.56 mM | May require sonication for complete dissolution.[3] |

| Methanol | Soluble | - | Forms an almost transparent solution. |

| Ethanol | Soluble | - | - |

| Acetone | Soluble | - | - |

| Water | Moderately Soluble | - | Significantly less soluble than L-ascorbic acid. |

Stability of Stock Solutions

Proper storage is crucial to maintain the integrity of this compound stock solutions. The primary degradation pathway for ascorbic acid and its derivatives is oxidation.

| Storage Temperature | Solvent | Recommended Storage Duration |

| -80°C | DMSO | 6 months[1] |

| -20°C | DMSO | 1 month[1] |

| 4°C | Powder | 2 years |

| -20°C | Powder | 3 years |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

-

This compound (MW: 216.19 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated analytical balance

-

Pipettes

Procedure:

-

Weighing: Accurately weigh out 21.62 mg of this compound powder using a calibrated analytical balance.

-

Dissolution: Add the weighed powder to a sterile vial. Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial.

-

Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, brief sonication in a water bath can be applied.[3]

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

This protocol details the dilution of the high-concentration stock solution to a final working concentration for treating cells in culture.

Materials:

-

100 mM this compound stock solution in DMSO

-

Pre-warmed, sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

Procedure:

-

Thawing: Thaw a single aliquot of the 100 mM stock solution at room temperature.

-

Serial Dilution (Recommended): To avoid precipitation and ensure accurate final concentrations, perform a serial dilution. For a final concentration of 100 µM in the cell culture medium:

-

Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of sterile cell culture medium to get a 100 µM solution.

-

Further dilute this intermediate solution as needed for your experimental design.

-

-

Direct Dilution (for higher concentrations): For higher working concentrations, a direct dilution may be possible. However, ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically <0.5%). For example, to achieve a 1 mM final concentration, add 10 µL of the 100 mM stock solution to 990 µL of cell culture medium.

-

Mixing and Application: Gently mix the working solution by pipetting. Immediately add the desired volume of the working solution to your cell culture wells.

Mandatory Visualizations

Experimental Workflow: Preparation and Use of Stock Solution

Caption: Workflow for preparing and using this compound solutions.

Signaling Pathway: Putative Antioxidant Mechanism

As a derivative of ascorbic acid, this compound is expected to exert its antioxidant effects primarily through the scavenging of reactive oxygen species (ROS). This action can indirectly influence cellular signaling pathways sensitive to redox state, such as the Nrf2 pathway. Ascorbic acid has been shown to potentially modulate the nuclear translocation of Nrf2, a key transcription factor for antioxidant response elements (ARE).

Caption: Putative antioxidant mechanism and influence on the Nrf2 signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-O-Acyl-3-O-(1-acyloxyalkyl) Prodrugs of 5,6-Isopropylidene-l-Ascorbic Acid and l-Ascorbic Acid: Antioxidant Activity and Ability to Permeate Silicone Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-O-Acyl-3-O-(1-acyloxyalkyl) Prodrugs of 5,6-Isopropylidene-l-Ascorbic Acid and l-Ascorbic Acid: Antioxidant Activity and Ability to Permeate Silicone Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5,6-O-Isopropylidene-L-ascorbic Acid in Drug Delivery System Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-O-Isopropylidene-L-ascorbic acid is a lipophilic derivative of L-ascorbic acid (Vitamin C). The isopropylidene group protects the hydroxyl groups at the 5 and 6 positions, enhancing the molecule's stability against oxidation and increasing its solubility in organic solvents.[1] These characteristics make it an attractive candidate for formulation into various drug delivery systems, particularly for topical and controlled-release applications where the inherent instability and hydrophilicity of L-ascorbic acid present significant challenges.[2]

This document provides detailed application notes and experimental protocols for the formulation of this compound into nanoparticles, liposomes, and hydrogels. It also outlines the relevant cellular uptake and antioxidant signaling pathways.

Key Applications in Drug Delivery

The primary application of this compound in drug delivery stems from its enhanced lipophilicity and stability compared to L-ascorbic acid. This modification allows for:

-

Improved Skin Penetration: Its increased lipid solubility facilitates partitioning into the stratum corneum, making it a promising agent for topical and transdermal delivery systems.

-

Enhanced Stability in Formulations: The protective isopropylidene group reduces susceptibility to oxidative degradation, prolonging the shelf-life and efficacy of formulations.[1]

-

Prodrug Potential: It can act as a prodrug of L-ascorbic acid, releasing the active form upon hydrolysis of the isopropylidene group within the target tissue.

-

Controlled Release: Encapsulation within nanocarriers like nanoparticles, liposomes, and hydrogels can further control the release profile, providing sustained therapeutic action.

Experimental Protocols

Formulation of this compound Loaded Chitosan Nanoparticles

This protocol is adapted from methods for encapsulating L-ascorbic acid in chitosan nanoparticles, with modifications to account for the lipophilic nature of this compound.

Materials:

-

This compound

-

Low molecular weight chitosan

-

Sodium tripolyphosphate (TPP)

-

Glacial acetic acid

-

Acetone (or other suitable organic solvent)

-

Deionized water

Equipment:

-

Magnetic stirrer

-

Homogenizer (e.g., Ultra-Turrax)

-

Centrifuge

-

Particle size analyzer (e.g., Malvern Zetasizer)

-

UV-Vis Spectrophotometer

Protocol:

-

Preparation of Chitosan Solution (Aqueous Phase):

-

Dissolve a specific amount of chitosan (e.g., 0.5 mg/mL) in a 1% (v/v) acetic acid solution.

-

Stir the solution overnight at room temperature to ensure complete dissolution.

-

Adjust the pH of the chitosan solution to a range of 4.5-5.5 using 1 M NaOH. This pH range is optimal for the ionic gelation process.

-

-

Preparation of this compound Solution (Organic Phase):

-

Dissolve a predetermined amount of this compound in acetone. The concentration will depend on the desired drug loading.

-

-

Encapsulation via Ionic Gelation:

-

Add the this compound solution dropwise to the chitosan solution under constant magnetic stirring.

-

Homogenize the mixture for 10-15 minutes at high speed (e.g., 10,000 rpm) to form a primary emulsion.

-

Prepare an aqueous solution of TPP (e.g., 1 mg/mL).

-

Add the TPP solution dropwise to the emulsion under continuous stirring. The formation of nanoparticles will be indicated by the appearance of opalescence.

-

Continue stirring for an additional 30-60 minutes to allow for the complete formation and stabilization of the nanoparticles.

-

-

Purification and Collection:

-

Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes.

-

Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

-

Repeat the centrifugation and resuspension steps twice to remove any unentrapped drug and other reagents.

-

The final nanoparticle pellet can be lyophilized for long-term storage.

-

Characterization:

-

Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

-

Encapsulation Efficiency (EE%) and Drug Loading (DL%):

-

EE% = [(Total drug - Free drug) / Total drug] x 100

-

DL% = [(Total drug - Free drug) / Weight of nanoparticles] x 100

-

The amount of free drug in the supernatant is quantified using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound.

-

Table 1: Representative Quantitative Data for Ascorbic Acid Derivative Nanoparticles

| Parameter | Ascorbyl Palmitate Nanoparticles | Chitosan-Ascorbic Acid Nanoparticles | Expected Range for this compound Nanoparticles |

| Particle Size (nm) | 150 - 300 | 200 - 500 | 150 - 400 |

| Polydispersity Index (PDI) | < 0.3 | < 0.4 | < 0.3 |

| Zeta Potential (mV) | -20 to -35 | +20 to +40 | Dependent on polymer, likely slightly positive with chitosan |

| Encapsulation Efficiency (%) | 60 - 85 | 40 - 70 | 50 - 80 |

| Drug Loading (%) | 5 - 15 | 1 - 5 | 2 - 10 |

Note: Data for Ascorbyl Palmitate and Chitosan-Ascorbic Acid nanoparticles are sourced from various drug delivery studies. The expected range for this compound is an estimation based on its physicochemical properties and the typical performance of similar systems.

Workflow for the formulation and characterization of nanoparticles.

Formulation of this compound Loaded Liposomes

This protocol utilizes the thin-film hydration method, which is suitable for encapsulating lipophilic molecules like this compound.

Materials:

-

This compound

-

Phosphatidylcholine (PC)

-

Cholesterol

-

Chloroform

-

Methanol

-

Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

-

Rotary evaporator

-

Bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm)

-

Dynamic Light Scattering (DLS) instrument

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Lipid Film Formation:

-

Dissolve phosphatidylcholine, cholesterol, and this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio of PC to cholesterol is 2:1.

-

Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C).

-

A thin, uniform lipid film should form on the inner surface of the flask.

-

Continue to evaporate under vacuum for at least 1-2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask and rotating it gently. The volume of the buffer will determine the final lipid concentration.

-

Continue this hydration process for 1-2 hours at a temperature above the lipid phase transition temperature to form multilamellar vesicles (MLVs).

-

-

Size Reduction:

-

To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension in a bath sonicator for 15-30 minutes.

-

For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.

-

-

Purification:

-

Remove the unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.

-

Characterization:

-

Vesicle Size and Zeta Potential: Measured using DLS.

-

Encapsulation Efficiency (EE%): Determined by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the total amount of encapsulated drug using HPLC. The free drug is measured in the external aqueous phase after separation of the liposomes.

Table 2: Representative Quantitative Data for Ascorbic Acid Derivative Liposomes

| Parameter | Ascorbyl Palmitate Liposomes | Expected Range for this compound Liposomes |

| Vesicle Size (nm) | 100 - 250 | 80 - 200 |

| Polydispersity Index (PDI) | < 0.2 | < 0.25 |

| Zeta Potential (mV) | -15 to -30 | -10 to -25 (for neutral lipids) |

| Encapsulation Efficiency (%) | 70 - 95 | 75 - 98 |

| Drug Loading (%) | 3 - 10 | 4 - 12 |

Note: Data for Ascorbyl Palmitate liposomes are from published literature. The expected range for this compound is an estimation based on its high lipophilicity, which generally favors high encapsulation in the lipid bilayer.

Workflow for the formulation of liposomes by thin-film hydration.

Formulation of this compound Loaded Hydrogels

This protocol describes the incorporation of this compound into a pre-formed hydrogel for topical application.

Materials:

-

This compound

-

Hydrogel-forming polymer (e.g., Carbopol, HPMC, or a natural polymer like chitosan)

-

Deionized water

-

Neutralizing agent (e.g., triethanolamine for Carbopol)

-

Penetration enhancer (optional, e.g., propylene glycol)

-

Ethanol (as a co-solvent)

Equipment:

-

Mechanical stirrer

-

pH meter

-

Viscometer

-

Franz diffusion cell

Protocol:

-

Hydrogel Preparation:

-

Disperse the hydrogel-forming polymer in deionized water with constant stirring until a homogenous dispersion is formed. The concentration of the polymer will depend on the desired viscosity.

-

If using Carbopol, neutralize the dispersion with a few drops of triethanolamine to form the gel.

-

Allow the gel to swell for 24 hours.

-

-

Incorporation of this compound:

-

Dissolve this compound in a small amount of ethanol.

-

If using a penetration enhancer, mix it with the ethanolic drug solution.

-

Slowly add the drug solution to the pre-formed hydrogel under continuous stirring until a homogenous mixture is obtained.

-

Characterization:

-

pH and Viscosity: Measured using a pH meter and viscometer, respectively.

-

Drug Content Uniformity: Assessed by taking samples from different parts of the hydrogel, dissolving them in a suitable solvent, and quantifying the drug content by HPLC.

-

In Vitro Drug Release: Performed using a Franz diffusion cell with a synthetic membrane separating the donor and receptor compartments. The amount of drug released into the receptor medium over time is measured by HPLC.

Table 3: Representative Data for Drug Release from Hydrogels

| Time (hours) | Cumulative Release (%) of a Lipophilic Drug from a Hydrogel | Expected Cumulative Release (%) of this compound |

| 1 | 15 - 25 | 10 - 20 |

| 2 | 25 - 40 | 20 - 35 |

| 4 | 40 - 60 | 35 - 55 |

| 8 | 60 - 85 | 55 - 80 |

| 12 | 75 - 95 | 70 - 90 |

| 24 | > 90 | > 85 |

Note: The release profile is highly dependent on the hydrogel composition and the drug's physicochemical properties. The expected release for this compound is based on typical sustained release profiles for lipophilic drugs from hydrophilic matrices.

Workflow for in vitro drug release testing of hydrogels.

Signaling Pathways

Cellular Uptake of Ascorbic Acid and its Derivatives

The cellular uptake of ascorbic acid occurs through two main pathways. L-ascorbic acid is transported into cells via Sodium-dependent Vitamin C Transporters (SVCTs). Its oxidized form, dehydroascorbic acid (DHA), is transported by Glucose Transporters (GLUTs) and is then intracellularly reduced back to ascorbic acid.[3] Lipophilic derivatives like this compound are expected to primarily enter cells via passive diffusion across the cell membrane due to their increased lipid solubility. Once inside the cell, it is hypothesized that cellular esterases can hydrolyze the isopropylidene group, releasing active L-ascorbic acid.

Cellular uptake pathways for ascorbic acid and its derivatives.

Antioxidant Signaling Pathway of Ascorbic Acid

Once intracellular, L-ascorbic acid participates in antioxidant defense mechanisms by directly scavenging reactive oxygen species (ROS) such as the superoxide radical, hydroxyl radical, and hydrogen peroxide. It donates electrons to neutralize these harmful species, becoming oxidized to dehydroascorbic acid in the process. This can then be recycled back to ascorbic acid by cellular enzymes. Furthermore, ascorbic acid can indirectly enhance the antioxidant capacity of the cell by regenerating other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms.

Antioxidant mechanism of L-ascorbic acid.

References

Application Notes and Protocols for the Experimental Use of 5,6-O-Isopropylidene-L-ascorbic Acid in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 5,6-O-Isopropylidene-L-ascorbic acid, a lipophilic derivative of Vitamin C, in cancer research. This document details its mechanism of action, protocols for key in vitro and in vivo experiments, and summarizes the available quantitative data.

Introduction

This compound is a synthetic derivative of L-ascorbic acid (Vitamin C) where the 5- and 6-hydroxyl groups are protected by an isopropylidene group. This modification increases its stability and lipophilicity compared to its parent compound, potentially enhancing cellular uptake and therapeutic efficacy. While research on this specific derivative is emerging, the extensive body of work on L-ascorbic acid in cancer provides a strong foundation for its investigation as an anti-cancer agent. The primary proposed anti-cancer mechanism for high-dose Vitamin C and its derivatives is the generation of reactive oxygen species (ROS), which selectively induces cytotoxicity in cancer cells.[1][2]

Mechanism of Action

The anti-cancer activity of this compound is believed to be similar to that of high-dose L-ascorbic acid, primarily acting as a pro-oxidant. Inside the relatively reductive intracellular environment, it is likely converted back to L-ascorbic acid. At pharmacological concentrations, L-ascorbic acid can generate hydrogen peroxide (H₂O₂) through the reduction of transition metal ions like iron and copper.[1] Cancer cells are often more susceptible to oxidative stress due to their altered metabolism and lower levels of antioxidant enzymes compared to normal cells, leading to selective cytotoxicity.[1]

Beyond its pro-oxidant activity, L-ascorbic acid is also known to modulate key signaling pathways involved in cancer progression. It can regulate the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical transcription factor for tumor survival and angiogenesis.[1][3] Additionally, ascorbic acid acts as a cofactor for Ten-Eleven Translocation (TET) enzymes, which are involved in DNA demethylation and epigenetic regulation, suggesting a role in modulating gene expression in cancer cells.[2]

Data Presentation: In Vitro Cytotoxicity

While specific IC50 values for this compound are not widely published, the following table summarizes the cytotoxic effects of L-ascorbic acid and a related derivative, sodium 5,6-benzylidene-L-ascorbate, on various cancer cell lines. This data serves as a valuable reference for designing experiments with this compound.

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| L-Ascorbic Acid | THP-1 | Monocytic Leukemia | 5 µg/mL | [4] |

| L-Ascorbic Acid | K562 | Lymphocytic Leukemia | 8 µg/mL | [4] |

| Sodium 5,6-benzylidene-L-ascorbate | HT-29 | Colon Cancer | 10 mM | [5] |

Experimental Protocols

In Vitro Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay determines if the observed cell death is due to apoptosis or necrosis.[6][7]

-

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to investigate the effect of this compound on cell cycle progression.[8][9]

-

Materials:

-

Treated and untreated cancer cells

-

70% cold ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for 24-48 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry. The data will show the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

In Vivo Protocol

Xenograft Mouse Model of Cancer

This model is used to evaluate the in vivo anti-tumor efficacy of this compound.

-

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).

-

Mandatory Visualizations

Signaling Pathways

Caption: Proposed anti-cancer mechanism of this compound.

Experimental Workflow

Caption: Workflow for evaluating the anti-cancer effects of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanisms of anti-cancer effects of ascorbate: Cytotoxic activity and epigenetic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The potentially therapeutic effects of ascorbic acid in different cell line in attempt to reduce the risk of radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium 5,6-benzylidene-L-ascorbate induces oxidative stress, autophagy, and growth arrest in human colon cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis Assays [sigmaaldrich.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. Procedure and precautions of cell cycle detection [elabscience.com]

Application Notes and Protocols: Synthesis and Evaluation of Novel Compounds from 5,6-O-Isopropylidene-L-ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel bioactive compounds derived from 5,6-O-Isopropylidene-L-ascorbic acid. This document includes methodologies for creating derivatives with potential applications in topical drug delivery, as antioxidant agents, and as anticancer therapeutics. Furthermore, it outlines protocols for evaluating their biological activity and discusses the potential signaling pathways involved.

Synthesis of Novel 2-O-Acyl-3-O-(1-acyloxyalkyl) Prodrugs

Novel 2-O-Acyl-3-O-(1-acyloxyalkyl) derivatives of this compound have been synthesized to function as prodrugs with enhanced lipophilicity, leading to improved topical delivery and cellular uptake. These compounds are designed to release the active ascorbic acid molecule upon enzymatic cleavage within the body.

Experimental Protocol: Synthesis of 2-O-Acyl-3-O-(1-acyloxyalkyl) Derivatives

This protocol describes a general two-pathway approach for the synthesis of these prodrugs.

Pathway A:

-

Step 1: Acylation of this compound. To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane), add an acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) at 0 °C.

-

Step 2: Alkylation of the acylated intermediate. The resulting 2-O-acyl-5,6-O-isopropylidene-L-ascorbic acid is then reacted with a 1-acyloxyalkyl halide in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to yield the final product.

-

Purification: The crude product is purified by column chromatography on silica gel.

Pathway B:

-

Step 1: Alkylation of this compound. React this compound with a 1-acyloxyalkyl halide in the presence of a base like sodium hydride in an inert solvent (e.g., THF).

-

Step 2: Acylation of the alkylated intermediate. The 3-O-(1-acyloxyalkyl)-5,6-O-isopropylidene-L-ascorbic acid intermediate is then acylated at the 2-position using an acyl chloride or anhydride with a base.

-

Purification: The final product is purified using silica gel column chromatography.

A subsequent step can involve the removal of the 5,6-isopropylidene group to yield the corresponding L-ascorbic acid prodrug. This can be achieved by treating the compound with a catalytic amount of antimony trichloride and one equivalent of water in acetonitrile. The reaction is stirred at room temperature, quenched with saturated sodium bicarbonate, and the product is extracted with dichloromethane.[1]

Quantitative Data

| Compound | SOCT (mg/mL) | SAQ (mg/mL) | CAA (µmol QE/100 µmol) | Cell Viability (µM) |

| VC | 0.5 | >300 | ~1 | >1000 |

| VCA | 10 | 10 | Not Reported | Not Reported |

| 15a | 50 | 0.1 | Not Reported | Not Reported |

| 15e | >300 | <0.01 | ~30 | up to 900 |

VC: L-ascorbic acid, VCA: this compound, 15a & 15e: 2-O-Acyl-3-O-(1-acyloxyalkyl) derivatives. SOCT: Solubility in 1-octanol, SAQ: Solubility in water, CAA: Cellular Antioxidant Activity, QE: Quercetin Equivalents.[1][2][3]

Experimental Workflow

Caption: Synthetic pathways for 2-O-Acyl-3-O-(1-acyloxyalkyl) prodrugs.

Synthesis of a Novel Tridentate Ligand and its Metal Complexes

A novel ligand, [O, O-2,3-(N-Carboxylicmethylidene)-N-Methyl-1-(6-Methylpyridyl]- 5,6-Isopropylidene-L-Ascorbic Acid (ONMILA), has been synthesized for the formation of metal complexes with potential antibacterial activity.

Experimental Protocol: Synthesis of ONMILA Ligand

-

Synthesis of this compound: L-ascorbic acid powder is reacted with dry acetone with a rapid bubbling of dry hydrogen chloride for 20 minutes. The product is precipitated with n-hexane and chilled.[4]

-

Synthesis of [Chloro(Carboxylic)Methylidene)]-5,6-Isopropylidene-L-Ascorbic Acid: The product from step 1 is dissolved in ethanol, followed by the addition of potassium hydroxide solution. After 30 minutes of stirring, a solution of trichloroacetic acid in ethanol is added and stirred for one hour. The product is filtered and recrystallized.[4]

-

Synthesis of the Ligand (ONMILA): The chloro-derivative from step 2 is dissolved in ethanol, and methyl(6-methyl-2-pyridylmethyl)amine is added. The solution is refluxed for two hours to yield the final ligand.[4]

Quantitative Data

| Synthesis Step | Product | Yield (%) | Melting Point (°C) |

| 2 | [Chloro(Carboxylic)Methylidene)]-5,6-Isopropylidene-L-Ascorbic Acid | 73.5 | 209 |

The yield for the final ligand was not explicitly stated in the source material.

Experimental Workflow

Caption: Synthesis workflow for the ONMILA ligand.

Synthesis of a 6-Chloro-2,3-di-O-benzyl-L-ascorbic Acid Derivative with Cytostatic Activity

This protocol outlines the synthesis of a 6-chloro derivative of L-ascorbic acid, which has demonstrated significant cytostatic effects against various malignant tumor cells.

Experimental Protocol: Synthesis of 6-Chloro Derivative

-

Protection of 2,3- and 5,6-dihydroxy groups: This multi-step process begins with the selective protection of the hydroxyl groups of L-ascorbic acid. The 5,6-dihydroxy groups are first protected as an isopropylidene acetal.

-

Benzylation of 2,3-dihydroxy groups: The 2,3-dihydroxy groups of this compound are then benzylated.

-

Deprotection of 5,6-dihydroxy groups: The isopropylidene group is removed to free the 5,6-dihydroxy groups.

-

Ditosylation of 5,6-dihydroxy groups: The free 5,6-dihydroxy groups are then tosylated.

-

Reaction with Nucleophilic Reagent: The 5,6-di-O-tosylated derivative is reacted with a chloride source (e.g., lithium chloride) to introduce the chloro group at the 6-position, yielding the final product.[5]

Quantitative Data

| Compound | IC50 (µM) |

| 6-Chloro derivative of 2,3-di-O-benzyl-l-ascorbic acid | ~18 |

IC50 value is against a panel of malignant tumor cells.[5]

Biological Activity and Signaling Pathways

The novel compounds synthesized from this compound exhibit a range of biological activities, primarily as antioxidants and anticancer agents. The underlying mechanisms are likely related to the known redox properties of the ascorbic acid scaffold.

Antioxidant Activity and the Nrf2 Signaling Pathway

Many ascorbic acid derivatives exert their antioxidant effects by scavenging reactive oxygen species (ROS). Additionally, they may activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, a key cellular defense mechanism against oxidative stress.

Proposed Mechanism:

-

ROS Scavenging: The enediol group of the ascorbic acid moiety directly neutralizes free radicals.

-

Nrf2 Activation: The antioxidant compounds can lead to the dissociation of Nrf2 from its inhibitor Keap1 in the cytoplasm.

-

Nuclear Translocation: Nrf2 translocates to the nucleus.

-

ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.

-

Transcription of Antioxidant Genes: This binding initiates the transcription of a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), bolstering the cell's antioxidant capacity.

Caption: Proposed Nrf2-mediated antioxidant signaling pathway.

Anticancer Activity: Pro-oxidant Effect and HIF-1α Regulation

At high concentrations, ascorbic acid and its derivatives can act as pro-oxidants, selectively inducing cytotoxicity in cancer cells. This is often attributed to the generation of hydrogen peroxide (H₂O₂) in the presence of metal ions. Additionally, ascorbic acid can regulate the hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in cancer progression.

Proposed Mechanisms:

-

Pro-oxidant Cytotoxicity: In the tumor microenvironment, which is often rich in metal ions like iron, high concentrations of ascorbic acid can reduce these metals, leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide. This surge in ROS overwhelms the cancer cell's antioxidant defenses, leading to DNA damage, lipid peroxidation, and ultimately, apoptosis.

-

HIF-1α Degradation: Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), an iron- and 2-oxoglutarate-dependent dioxygenase for which ascorbic acid is a cofactor. Hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its proteasomal degradation. By enhancing PHD activity, ascorbic acid promotes the degradation of HIF-1α, thereby inhibiting tumor growth, angiogenesis, and metastasis.

Caption: Proposed anticancer mechanisms of ascorbic acid derivatives.

Protocols for Biological Assays

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.

-

Cell Culture: Plate adherent cells (e.g., HaCaT) in a 96-well plate and grow to confluence.

-

Incubation with Probe and Antioxidant: Pre-incubate the cells with DCFH-DA and the test compound or a standard antioxidant (e.g., quercetin).

-

Induction of Oxidative Stress: Wash the cells and add a free radical initiator (e.g., AAPH) to induce the formation of ROS.

-

Fluorescence Measurement: Measure the fluorescence of DCF over time using a microplate reader. The antioxidant capacity of the test compound is determined by its ability to suppress DCF formation compared to the control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-